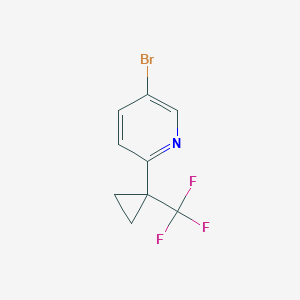

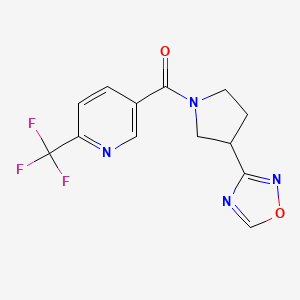

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis

The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used as precursors to a variety of ligands that are widely studied in coordination chemistry .Scientific Research Applications

Corrosion Inhibition

A DFT study on bipyrazolic-type organic compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, revealed these compounds as potential corrosion inhibitors. The study examined parameters like energy gap, electronegativity, and global hardness to determine inhibition efficiencies and reactive sites of these compounds (Wang et al., 2006). Similarly, a synthesis and comparative study between two pyrazoles showed their inhibiting activity against the corrosion of mild steel in hydrochloric acid, highlighting the potential of pyrazole derivatives in corrosion inhibition (Chadli et al., 2020).

Synthesis and Molecular Structure

The molecular structure of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties was investigated. This study included X-ray crystallography combined with Hirshfeld and DFT calculations, providing insights into the molecular packing and electronic properties of these compounds (Shawish et al., 2021).

Pharmaceutical Applications

In pharmacological contexts, certain pyrazole derivatives, including those related to 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline, were synthesized and evaluated for their antibacterial activity against various bacterial species. These compounds exhibited promising antibacterial activity, highlighting their potential in pharmaceutical applications (Al-Smaisim, 2012).

Catalytic Activities

Rh(I) complexes bearing N,N and N,P ligands, including those with pyrazole moieties, were anchored on glassy carbon electrodes to create recyclable hydroamination catalysts. These anchored Rh(I) complexes demonstrated catalytic activity for the intramolecular hydroamination of 4-pentyn-1-amine, forming 2-methyl-1-pyrroline (Tregubov et al., 2013).

properties

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7-11(12)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDKSCILSZUIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2N)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2466712.png)

![4-Thiophen-3-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2466713.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2466721.png)

![8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B2466722.png)

![4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid](/img/structure/B2466724.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2466727.png)

![1-[3-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2466728.png)

![N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2466732.png)